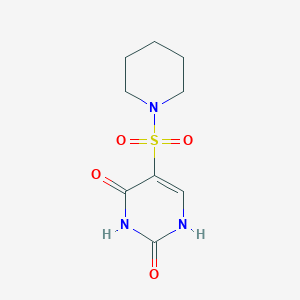![molecular formula C15H12ClN3OS B11316693 4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316693.png)
4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a pyrazole ring, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Introduction of the thiophene moiety: This step involves the alkylation of the pyrazole ring with a thiophene derivative.
Formation of the benzamide core: The final step involves the acylation of the pyrazole-thiophene intermediate with 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may be used in studies involving enzyme inhibition or receptor binding assays.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-(thiophen-2-ylmethyl)benzamide: Similar structure but lacks the pyrazole ring.
N-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide: Similar structure but lacks the chlorine atom on the benzamide core.
Uniqueness
4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide is unique due to the combination of its structural features, which include a benzamide core, a pyrazole ring, and a thiophene moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C15H12ClN3OS |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
4-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-5-3-11(4-6-12)15(20)18-14-7-8-17-19(14)10-13-2-1-9-21-13/h1-9H,10H2,(H,18,20) |
Clave InChI |
OYAOTMQVGOPITQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide](/img/structure/B11316615.png)
![4-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11316616.png)
![1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B11316620.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11316622.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11316629.png)
![5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11316630.png)
![2-benzyl-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316645.png)

![7-(3,4-Dimethylphenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11316651.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11316661.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316662.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-methylbenzamide](/img/structure/B11316671.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11316678.png)
![3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11316686.png)
